molecular formula C24H40Na2O7S B13428613 3-Sulfo-ursodeoxycholic Acid Disodium Salt

3-Sulfo-ursodeoxycholic Acid Disodium Salt

Cat. No.: B13428613
M. Wt: 518.6 g/mol
InChI Key: YZEFIDPAKGZPAG-KAEFGRNISA-N
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Chemical Reactions Analysis

3-Sulfo-ursodeoxycholic Acid Disodium Salt undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent ursodeoxycholic acid.

    Substitution: It can undergo substitution reactions where the sulfo group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Sulfo-ursodeoxycholic Acid Disodium Salt involves several pathways:

Comparison with Similar Compounds

3-Sulfo-ursodeoxycholic Acid Disodium Salt is unique compared to other bile acid derivatives due to its specific sulfation at the 3-position. Similar compounds include:

These compounds differ in their chemical structure, biological activity, and therapeutic applications.

Properties

Molecular Formula

C24H40Na2O7S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1

InChI Key

YZEFIDPAKGZPAG-KAEFGRNISA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C.[Na].[Na]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na].[Na]

Origin of Product

United States

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